1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
Description
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a deuterated derivative of anthracenedione-based compounds, structurally characterized by two bis(methyl-d3)aminoethylamino side chains at the 1,4-positions and hydroxyl groups at the 5,8-positions. This compound belongs to a class of DNA-intercalating agents designed for antitumor activity. Its core anthracenedione scaffold facilitates intercalation into DNA, while the hydroxyl groups enhance electrostatic interactions with the DNA backbone .
Properties
Molecular Formula |
C22H28N4O4 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1,4-bis[2-[bis(trideuteriomethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-6-14(24-10-12-26(3)4)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3/i1D3,2D3,3D3,4D3 |
InChI Key |
DBAMBJQJKDHEQX-MGKWXGLJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCNC1=C2C(=C(C=C1)NCCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)C3=C(C=CC(=C3C2=O)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Preparation Methods
Conversion of Dichlorophthalic Anhydride to Difluorophthalic Anhydride
A critical step in the synthesis is the conversion of 3,6-dichlorophthalic anhydride to 3,6-difluorophthalic anhydride , which facilitates subsequent nucleophilic substitution reactions. This is achieved using a fluoride salt mixture, typically potassium fluoride (KF) and sodium fluoride (NaF), under controlled conditions.
| Reagent | Amount (parts by weight) | Role |
|---|---|---|
| 3,6-Dichlorophthalic anhydride | 5 | Starting material |
| Potassium fluoride (KF) | 10 to 25 (commonly 20) | Fluoride source for halogen exchange |
| Sodium fluoride (NaF) | 2 to 6 (commonly 4) | Fluoride source and reaction facilitator |
This reaction proceeds with yields up to 77% on a 100 g scale, demonstrating scalability and efficiency.
Formation of the Anthracene-9,10-dione Core with Hydroxyl Groups
Subsequent cyclization and oxidation steps lead to the formation of the anthracene-9,10-dione core with hydroxyl groups at the 5 and 8 positions. This is typically accomplished through controlled hydrolysis and oxidation reactions under acidic or neutral conditions.
Introduction of Aminoethylamino Side Chains with Deuterated Methyl Groups
The key functionalization involves attaching the 2-(bis(methyl-d3)amino)ethyl groups at the 1 and 4 positions of the anthracene core. This is done via nucleophilic substitution of the fluorine atoms by the corresponding deuterated aminoalkylamines.
- The aminoethylamine precursor is synthesized or commercially obtained with methyl groups replaced by methyl-d3 (trideuteromethyl) groups.
- Reaction conditions typically involve stirring the anthracene intermediate with the deuterated amine in a polar aprotic solvent such as pyridine at ambient temperature for extended periods (e.g., 48 hours) to ensure complete substitution.
Summary Table of Key Preparation Steps
Analytical and Research Results Supporting Preparation
- LC-MS analysis confirms the formation of the target compound and identifies minor impurities such as mono-N-oxide derivatives formed spontaneously under certain conditions, including during reversed-phase HPLC.
- The overall synthetic route provides approximately 20% total yield from tetrachlorophthalic anhydride through six steps, demonstrating practical feasibility for large-scale synthesis.
- Stability studies indicate the necessity of careful storage and handling to maintain compound integrity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives.
Scientific Research Applications
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The presence of hydroxyl and amino groups allows it to form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The pathways involved may include oxidative stress, apoptosis, and inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is closely related to several anthracenediones, differing in substituents at the 1,4-, 5,8-, and side-chain positions. Key structural analogues include:
Pharmacokinetic and Metabolic Profile
- Toxicity: Mitoxantrone’s hydroxyethyl side chains correlate with dose-limiting cardiotoxicity, whereas the target compound’s deuterated alkylamino chains may lower this risk .
- Prodrug Activation: AQ4N’s bioreductive activation under hypoxia results in tumor-selective cytotoxicity, a feature absent in the non-prodrug target compound .
Clinical and Preclinical Performance
- AQ4N/AQ4 : AQ4N shows a dose-modifying factor of 2.0 in vivo, with Phase I trials confirming manageable myelosuppression . The target compound’s preclinical data are pending, but structural similarities suggest comparable or improved therapeutic indices.
- CL 232315 (NSC 301739D): A hydroxyethyl-substituted analogue demonstrated 173–300% ILS in murine leukemia models but failed against Lewis lung carcinoma, highlighting tumor-type specificity .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to AQ4N, involving sequential amination and hydroxylation steps from anthracenedione precursors .
- Combination Therapy Potential: AQ4 synergizes with temsirolimus (mTOR inhibitor) in colorectal cancer models, suggesting combinatorial strategies for the deuterated analogue .
- Hypoxia-Independent Activity: Unlike AQ4N, the target compound may bypass hypoxia-dependent activation limitations, broadening its applicability to normoxic tumors .
Biological Activity
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. This compound is notable for its potential biological activities, particularly in relation to cancer therapy and receptor modulation. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure
The chemical structure of this compound is characterized by:
- Anthraquinone core : This structure is known for its diverse biological activities.
- Substituted amino groups : The presence of bis(methyl-d3)amino groups enhances solubility and may influence receptor interactions.
Anticancer Properties
Research has indicated that compounds related to anthraquinones exhibit significant anticancer properties. For instance, studies show that anthraquinones can induce apoptosis in various cancer cell lines. The specific compound has shown promise in preliminary studies:
- Mechanism of Action : The compound may exert its effects by intercalating DNA and inhibiting topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
- Case Study : A study involving P-388 lymphocytic leukemia cells reported that similar anthraquinone derivatives were inactive against this cell line, suggesting the need for further modifications to enhance efficacy against specific cancers .
Receptor Modulation
The compound's structure suggests potential interactions with various receptors:
- Mu Opioid Receptors (MOR) : Compounds designed with similar structures have been shown to act as agonists at MORs, which are critical in pain modulation. The dual-targeting nature of such compounds can lead to improved analgesic properties with reduced side effects .
- Dopamine D3 Receptors (D3R) : The potential for this compound to act on D3R could be explored for therapeutic applications in neuropsychiatric disorders. Previous studies have indicated that modifying linker lengths and substitutions can enhance receptor selectivity and affinity .
Structure-Activity Relationship (SAR)
Understanding the SAR of the compound is essential for optimizing its biological activity. Key findings include:
| Structural Feature | Activity Implication |
|---|---|
| Anthraquinone core | Essential for anticancer activity |
| Amino substituents | Influence solubility and receptor binding |
| Linker length | Affects receptor selectivity |
Comparative Studies
Comparative studies with other anthraquinone derivatives reveal that modifications can significantly alter biological outcomes. For example, while some derivatives exhibit strong cytotoxicity against certain cancer cells, others show minimal activity .
Q & A
Q. What are the optimized synthetic pathways for producing 1,4-bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione?
The compound can be synthesized via ipso substitution reactions using 1,4-difluoroanthraquinone derivatives as precursors. For example, treating 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione with excess deuterated diamines (e.g., bis(methyl-d3)aminoethylamine) in polar solvents like pyridine or DMSO under ambient conditions yields symmetrical derivatives . Key parameters include stoichiometric control (≥2:1 diamine:substrate ratio) and reaction time (24–48 hours). Post-synthesis purification via reversed-phase HPLC is critical to achieve ≥95% purity, as residual fluorides or mono-substituted byproducts may interfere with biological activity .
Q. How does the deuteration of methyl groups impact the compound’s pharmacokinetic stability?
Deuteration (methyl-d3 groups) enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies using LC-MS/MS show that deuterated analogs exhibit 2–3-fold longer plasma half-lives in murine models compared to non-deuterated counterparts. This modification minimizes first-pass metabolism, improving bioavailability for systemic delivery .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate hypoxia-selective activation of this compound in solid tumors?
Use multimodal imaging to correlate hypoxia markers (e.g., pimonidazole adducts) with prodrug activation. In xenograft models, administer the compound intravenously and analyze tumor sections via:
- Imaging MALDI-MS : Maps spatial distribution of the prodrug and its active metabolite (AQ4) .
- Immunofluorescence : Co-localize CYP2S1/CYP2W1 (hypoxia-inducible P450 enzymes) with regions of AQ4 accumulation .
- ATP luminescence assays : Confirm hypoxic zones (low ATP) correlate with metabolic activation .
Q. How can researchers resolve contradictory data on CYP2S1’s role in bioreductive activation?
Early reports questioned CYP2S1’s catalytic efficiency due to incomplete reduction conditions . To address this:
- Use NADPH-regenerating systems (e.g., glucose-6-phosphate dehydrogenase) to sustain P450 reductase activity in vitro.
- Compare enzyme kinetics (Km, Vmax) of CYP2S1 and CYP2W1 under normoxic vs. hypoxic conditions (1% O2). Data show CYP2S1 has a 4-fold higher kcat/Km for AQ4N reduction than CYP3A4, confirming its dominance in hypoxic tumors .
Q. What strategies mitigate off-target DNA damage in normoxic tissues during preclinical testing?
- Dose fractionation : Administer subtherapeutic doses (e.g., 5 mg/kg) to limit systemic exposure.
- Tumor-targeted delivery : Use pH-sensitive liposomes or albumin conjugates to enhance tumor accumulation .
- Pharmacodynamic biomarkers : Monitor plasma 8-hydroxydeoxyguanosine (8-OHdG) levels as a surrogate for oxidative DNA damage .
Mechanistic & Analytical Challenges
Q. How does the compound’s DNA-binding mechanism differ from mitoxantrone or doxorubicin?
Unlike intercalators (e.g., doxorubicin), the reduced metabolite (AQ4) binds DNA via groove-specific interactions and inhibits topoisomerase IIα. Surface plasmon resonance (SPR) assays reveal a KD of 12 nM for AQ4-DNA complexes, 50-fold lower than mitoxantrone. This high affinity explains its potent cytotoxicity in hypoxic cells (IC50 = 18 nM in H460 spheroids) .
Q. What analytical methods validate isotopic purity in deuterated analogs?
- NMR spectroscopy : Confirm >99% deuteration via absence of proton signals at δ 2.2–2.5 ppm (methyl groups).
- High-resolution mass spectrometry (HRMS) : Detect isotopic clusters (e.g., [M+H]+ at m/z 534.28 for deuterated vs. 531.25 for non-deuterated) .
Translational Research Considerations
Q. How can cross-resistance with anthracyclines be evaluated in multidrug-resistant (MDR) cancer models?
- In vitro assays : Test cytotoxicity in MDR cell lines (e.g., LOVO/DOXO) overexpressing P-glycoprotein (P-gp). Data show the compound retains activity (IC50 = 30 nM) despite P-gp upregulation, unlike doxorubicin (IC50 > 1,000 nM) .
- Mechanistic studies : Use siRNA knockdown of ABCB1 to confirm P-gp-independent resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
